molecular formula C13H19NO B6274097 rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol, trans CAS No. 1807916-78-4

rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol, trans

Cat. No. B6274097
CAS RN: 1807916-78-4
M. Wt: 205.3
InChI Key:
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Description

Rac-(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol, trans, commonly referred to as RMP, is an organic compound with a unique structure and a wide range of applications in scientific research. RMP is a chiral compound, meaning it has two different forms that are mirror images of each other. It is a relatively new compound, with only a few studies published in the past few years.

Scientific Research Applications

RMP has a wide range of applications in scientific research, particularly in the fields of drug discovery and development. Its chiral nature makes it a useful tool for studying the effects of different stereoisomers on the body. RMP has also been used in research on the effects of drugs on the brain, as well as in studies of the effects of drugs on the cardiovascular system. Additionally, RMP has been used in research on cancer and other diseases, as well as in the development of new drugs.

Mechanism of Action

The exact mechanism of action of RMP is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological responses. These responses can vary depending on the type of receptor that is being targeted, as well as on the concentration of RMP that is present.
Biochemical and Physiological Effects
RMP has been found to have a number of biochemical and physiological effects. In animal studies, it has been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. It has also been found to reduce inflammation, reduce oxidative stress, and improve blood sugar control. Additionally, RMP has been found to have an anti-cancer effect in some studies, as well as a protective effect against certain types of liver damage.

Advantages and Limitations for Lab Experiments

RMP is a useful tool for scientific research due to its chiral nature and its wide range of applications. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it has a low toxicity, making it safe for laboratory experiments. However, there are some limitations to using RMP in experiments, such as the fact that it is difficult to accurately measure the concentration of the compound in solution. Additionally, the effects of RMP can vary depending on the type of receptor it binds to, making it difficult to predict the effects of the compound in certain situations.

Future Directions

The potential future directions for RMP research are vast. One potential area of research is to further explore the effects of RMP on different types of receptors, as well as its effects on different types of diseases. Additionally, further research could be done on the mechanism of action of RMP and its potential applications in drug development. Finally, more research could be done on the synthesis methods of RMP and ways to improve the efficiency and yield of the synthesis process.

Synthesis Methods

RMP can be synthesized in a number of different ways, including a method known as the “Boc-Strecker” method. This method involves the reaction of the amino acid lysine with a bromoacetyl chloride, followed by a reaction with a benzyl bromide. The resulting product is then treated with sodium methoxide to yield the desired product. Other methods of synthesis include the “Strecker” method, which is similar to the Boc-Strecker method but uses a different reagent, and the “Ugi” method, which involves the reaction of a carboxylic acid with an amine and an aldehyde.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol, trans involves the reduction of the corresponding ketone intermediate using a chiral reducing agent.", "Starting Materials": [ "4-methylpyrrolidin-3-one", "benzyl bromide", "sodium hydride", "magnesium", "ethylmagnesium bromide", "methylmagnesium bromide", "lithium aluminum hydride", "sodium borohydride", "chiral reducing agent" ], "Reaction": [ "Step 1: React 4-methylpyrrolidin-3-one with benzyl bromide in the presence of sodium hydride to obtain 1-benzyl-4-methylpyrrolidin-3-one.", "Step 2: React 1-benzyl-4-methylpyrrolidin-3-one with magnesium in the presence of ethylmagnesium bromide to obtain rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol.", "Step 3: React rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol with a chiral reducing agent to obtain rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol, trans." ] }

CAS RN

1807916-78-4

Product Name

rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol, trans

Molecular Formula

C13H19NO

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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